cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate
Overview
Description
The compound you’re asking about is a complex molecule that contains cobalt(3+), 5,6-dimethylbenzimidazole, and other functional groups . 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .
Molecular Structure Analysis
The structure of this molecule is likely to be complex due to the presence of multiple functional groups and a metal ion (cobalt). The cobalt(II) centers in related complexes display different environments with distorted square-pyramidal geometry and perfect tetrahedral geometry .Physical And Chemical Properties Analysis
5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Scientific Research Applications
Hydrogen-Bonded Extended Structure : A study by Nagasato et al. (2002) explored the assembly reaction arising from hydrogen bonding between a chiral C3 symmetric cobalt(III) complex and a tripod-ligand involving three imidazolate groups, demonstrating the template effect of the complex in producing 3D extended structures (Nagasato et al., 2002).
Semiconducting Co-MOFs : Xu et al. (2020) synthesized two three-dimensional cobalt-based metal-organic frameworks using 5-(hydroxymethyl)isophthalic acid and imidazole derivatives. These frameworks showed significant n-type semiconducting properties, highlighting potential applications in electronic devices (Xu et al., 2020).
Cytotoxic Effects of Co(II) Complexes : Sobiesiak et al. (2010) investigated the cytotoxic properties of various cobalt(II) complexes on human leukemia and melanoma cells, contributing to the understanding of these complexes in potential medical applications (Sobiesiak et al., 2010).
Dopant for Hole-Transporting Material in Solar Cells : Onozawa-Komatsuzaki et al. (2017) reported the synthesis of novel cobalt complexes used as dopants in hole-transporting materials for perovskite solar cells, demonstrating improved power conversion efficiency (Onozawa-Komatsuzaki et al., 2017).
Charge Distribution in Cobalt Compounds : Yu and Li (2012) synthesized monomeric cobalt compounds to study the effects of tripodal ligands on charge distribution, providing insights into the magnetic interactions in these compounds (Yu & Li, 2012).
DNA Interaction and Cleavage Activity : Rao et al. (2015) prepared Co(II) complexes with pyridyl-tetrazole ligands, examining their DNA binding and nucleolytic cleavage activities. This research contributes to the field of bioinorganic chemistry and DNA interactions (Rao et al., 2015).
Single-Molecule Magnet Behavior and Catalytic Properties : Milani et al. (2022) synthesized cobalt(II) complexes that exhibited single-molecule magnet behavior and efficient catalytic activity in eco-friendly reactions (Milani et al., 2022).
properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+3/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAUEAQDBERRV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H88CoN13O14P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalamin (1+) | |
CAS RN |
13408-78-1 | |
Record name | Cobalamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13408-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobalamin (1+) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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